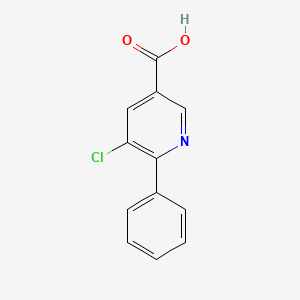

5-Chloro-6-phenylpyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-6-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKGRIPYQSBUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Chloro-6-phenylpyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic substitution : Utilizing chlorinated pyridine derivatives.

- Coupling reactions : Involving aryl groups to introduce the phenyl moiety.

These methods ensure high purity and yield, which are crucial for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various microbial strains, including:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.3 mg/mL |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents due to its potency against resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Experimental studies have shown a reduction in pro-inflammatory cytokines in cell cultures treated with this compound, indicating its potential as an anti-inflammatory agent .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of derivatives similar to this compound, revealing that compounds with structural similarities inhibited the growth of fungi like Fusarium oxysporum and Gibberella zeae by over 40% at certain concentrations .

- Neuroprotective Potential : Another investigation highlighted the neuroprotective properties of pyridine derivatives, suggesting that compounds like this compound may protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or inflammatory pathways.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and microbial defense.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 5-Chloro-6-phenylpyridine-3-carboxylic acid as an anticancer agent. It demonstrates inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A research article published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The study utilized a series of in vitro assays to evaluate the compound's efficacy, showing a dose-dependent response with IC values in the low micromolar range .

2. A3 Adenosine Receptor Agonists

The compound has also been investigated for its role as an agonist for the A3 adenosine receptor, which is implicated in various pathological conditions, including cancer and inflammation.

Research Findings:

In a study focusing on A3 adenosine receptor ligands, derivatives of this compound were synthesized and tested for binding affinity. Results indicated that certain modifications enhanced receptor selectivity and potency, making it a candidate for further development in therapeutic applications targeting inflammatory diseases .

Agrochemical Applications

1. Pesticide Development

This compound has been explored for its potential use in developing new pesticides. Its structural characteristics allow it to interact effectively with biological targets in pests.

Case Study:

A study published in Environmental Science & Technology evaluated the efficacy of this compound as a pesticide against specific insect populations. The results showed promising activity, leading to reduced pest populations with minimal adverse effects on non-target species .

Data Table: Summary of Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares key structural features, molecular formulas, and physical properties of 5-chloro-6-phenylpyridine-3-carboxylic acid with its analogs:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl and nitro groups in CAPA increase electrophilicity and acidity, making it suitable for agrochemical applications (e.g., herbicides) . Hydrophilic vs. Lipophilic Groups: The ethylamino group in CID 28400076 enhances solubility in polar solvents compared to the phenyl group in the target compound . Steric Effects: The bulky aryl-amino group in CAPA may restrict rotational freedom, influencing binding interactions in biological systems .

Comparative Analysis of Acidity and Bioactivity

- Acidity : The carboxylic acid group (pKa ~2-3) is common across all compounds. Electron-withdrawing substituents (e.g., Cl, CN) lower the pKa, increasing acidity. For example, CAPA’s trifluoromethyl group further stabilizes the deprotonated form .

- Bioactivity: Antimicrobial Potential: Hydroxy and methyl substituents (e.g., in C₇H₆ClNO₃) may enhance binding to bacterial enzymes . Agrochemical Use: CAPA’s nitro and chloro groups contribute to herbicidal activity by disrupting plant electron transport chains .

Vorbereitungsmethoden

Halogenation and Arylation of Pyridine-3-carboxylic Acid Derivatives

One common route starts from 3-substituted pyridine-2-carboxylic acids, which undergo selective chlorination at the 5-position and phenyl substitution at the 6-position. The process involves:

- Starting material: Pyridine-3-carboxylic acid or its esters.

- Chlorination: Using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to selectively introduce chlorine at the 5-position.

- Phenylation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the phenyl group at the 6-position.

- Hydrolysis: Conversion of esters to carboxylic acid if esters were used initially.

This method benefits from regioselectivity and the ability to introduce diverse substituents on the pyridine ring.

Synthesis via 5-Chloro-3-alkylsulfanyl-pyridine-2-carboxylic Acid Intermediates

Recent patent literature outlines processes for preparing 5-chloro-pyridine-2-carboxylic acids with sulfur-containing substituents at the 3-position, which are useful intermediates for further functionalization towards compounds like 5-chloro-6-phenylpyridine-3-carboxylic acid. The process includes:

- Preparation of 5-chloro-pyridine-2-carboxylic acid derivatives with 3-alkylsulfanyl substituents.

- Subsequent transformations to replace or modify the sulfur substituent to introduce the phenyl group at the 6-position.

- Utilization of agrochemically acceptable salts to enhance handling and reactivity.

This approach allows for the synthesis of biologically active compounds and provides a versatile intermediate stage.

Comparative Data Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Palladium-catalyzed Arylation | Pyridine-3-carboxylic acid esters | NCS or sulfuryl chloride; Pd catalyst; arylboronic acids | Electrophilic substitution; Cross-coupling | High regioselectivity; adaptable to various aryl groups | Requires expensive catalysts; multi-step |

| Sulfur-containing substituent intermediates | 5-Chloro-pyridine-2-carboxylic acid derivatives | Alkyl thiols; bases; salts formation | Nucleophilic substitution; salt formation | Versatile intermediates; good for agrochemical applications | Additional steps for phenylation |

| Catalytic hydrogenation and amidation | 3-Cyano-pyridines | Raney Nickel; hydrazine hydrate; coupling reagents (PyBOP) | Hydrogenation; amidation | Efficient conversion of cyano to aminomethyl; mild conditions | Indirect route; may require protection/deprotection |

Research Findings and Notes

- The regioselective chlorination at the 5-position is critical and can be achieved by controlling reaction conditions and reagent choice to avoid over-chlorination or substitution at undesired positions.

- Palladium-catalyzed cross-coupling reactions provide a robust method for installing the phenyl group at the 6-position with high yield and purity.

- The use of sulfur-containing intermediates has been patented as a novel approach, highlighting the importance of these compounds as building blocks in agrochemical synthesis.

- Catalytic hydrogenation routes demonstrate the potential for functional group interconversion on the pyridine ring, useful for derivative synthesis.

- Formation of salts (e.g., sodium, potassium, lithium) of the carboxylic acid enhances solubility and handling, which is beneficial for large-scale industrial processes.

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-phenylpyridine-3-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A general approach adapted from trifluoromethylpyridine derivatives ( ) involves:

Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under acidic or catalytic conditions.

Cyclization : Using catalysts like palladium or copper () to form the pyridine core.

Hydrolysis : Converting nitrile or ester intermediates to the carboxylic acid using concentrated HCl (e.g., 10 N HCl at 100°C for 3 hours) ().

Purification : Employing silica gel chromatography (cyclohexane/EtOAC eluent) or recrystallization.

Q. Key Optimization Factors :

- Catalyst selection (Pd/Cu for cross-coupling efficiency).

- Solvent choice (DMF or toluene for solubility and reaction rate).

- pH control during extraction (adjusted to 4–5 to isolate the carboxylic acid).

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Pd(OAc)₂, DMF, 110°C | ~70% | |

| Hydrolysis | 10 N HCl, 100°C, 3 h | 70–85% | |

| Purification | Silica gel, cyclohexane/EtOAC | >95% purity |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. For example, a singlet at δ 9.25 ppm (¹H NMR) indicates aromatic protons ().

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated m/z 224.9804 for C₇H₃ClF₃NO₂ analogs) ().

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carboxylic acid group ().

- X-ray Crystallography : SHELX software () resolves crystal structures, though challenges arise from low symmetry or twinning.

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer : The chlorine atom at position 5 enhances electrophilicity, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the phenyl group (position 6) may reduce reaction efficiency.

- Catalytic Systems : Pd(PPh₃)₄ or CuI/ligand systems () for aryl-aryl bond formation.

- Mechanistic Insight : The chlorine acts as a directing group, polarizing the π-system for regioselective functionalization.

Q. Table 2: Reactivity Comparison of Halogenated Pyridines

| Substituent | Reaction Rate (Suzuki Coupling) | Common Byproducts |

|---|---|---|

| Cl (5-position) | Moderate (steric hindrance) | Dehalogenated products |

| F (5-position) | Fast (lower steric bulk) | None |

Q. What strategies address contradictions in crystallographic data for this compound?

Methodological Answer : Crystallization challenges include poor solubility and twinning. Strategies include:

Q. How is metabolic stability assessed via glucuronidation studies?

Methodological Answer : UGT1A1-mediated glucuronidation is evaluated using:

Recombinant Enzymes : Incubate with hrUGT1A1 and measure metabolite formation (e.g., M1 acyl glucuronide) via LC-MS ().

Kinetic Parameters : Determine KM and Vmax in human liver microsomes (KM = 131–212 μM, Vmax = 107–3834 pmol/min/mg) ().

Chemical Inhibition : Use bilirubin or β-estradiol to confirm UGT1A1 specificity.

Q. Table 3: UGT1A1 Kinetic Parameters

| Tissue | KM (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| Liver | 212 | 3834 |

| Intestine | 131 | 107 |

| Kidney | 187 | 2450 |

Q. How are derivatives designed to enhance biological activity (e.g., antimicrobial)?

Methodological Answer :

Q. Table 4: Biological Activity of Analogues

| Derivative | Target (MIC, μg/mL) | IC₅₀ (Enzyme Inhibition) |

|---|---|---|

| 6-Phenyl-5-Cl | E. coli (8.2) | AMPK β1: 0.3 μM |

| 6-Trifluoromethyl-5-Cl | C. albicans (4.5) | UGT1A1: 150 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.